molecular formula C19H22N2O6 B14517076 Propanediamide, N,N'-bis(2,5-dimethoxyphenyl)- CAS No. 63070-57-5

Propanediamide, N,N'-bis(2,5-dimethoxyphenyl)-

Katalognummer: B14517076
CAS-Nummer: 63070-57-5
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: SMHNEHYRTXXSCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is a chemical compound with the molecular formula C19H22N2O6. It is characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a propanediamide backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- typically involves the reaction of 2,5-dimethoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-bis(2-chlorophenyl)propanediamide
  • N,N’-bis(3,4-dimethylphenyl)propanediamide

Comparison

Propanediamide, N,N’-bis(2,5-dimethoxyphenyl)- is unique due to the presence of 2,5-dimethoxyphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

63070-57-5

Molekularformel

C19H22N2O6

Molekulargewicht

374.4 g/mol

IUPAC-Name

N,N'-bis(2,5-dimethoxyphenyl)propanediamide

InChI

InChI=1S/C19H22N2O6/c1-24-12-5-7-16(26-3)14(9-12)20-18(22)11-19(23)21-15-10-13(25-2)6-8-17(15)27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23)

InChI-Schlüssel

SMHNEHYRTXXSCN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC(=O)NC2=C(C=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.